molecular formula C5H7LiO B14475873 Lithium, (3,4-dihydro-2H-pyran-6-yl)- CAS No. 72081-15-3

Lithium, (3,4-dihydro-2H-pyran-6-yl)-

Cat. No.: B14475873
CAS No.: 72081-15-3
M. Wt: 90.1 g/mol
InChI Key: COFDSCXSDIYSGS-UHFFFAOYSA-N
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Description

Lithium, (3,4-dihydro-2H-pyran-6-yl)- is a chemical compound that features a lithium atom bonded to a 3,4-dihydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyran typically involves the cyclization of 5-hydroxy-1-pentene in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyran ring .

Industrial Production Methods

In industrial settings, the production of 3,4-dihydro-2H-pyran can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3,4-Dihydro-2H-pyran is widely used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .

Biology

In biological research, derivatives of 3,4-dihydro-2H-pyran are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to develop new drugs based on the pyran scaffold .

Industry

In the polymer industry, 3,4-dihydro-2H-pyran is used as a monomer for the synthesis of various polymers. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyran and its derivatives involves their interaction with specific molecular targets. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, blocking their activity. The pyran ring structure allows for versatile interactions with different biological molecules, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the pyran ring and lithium opens up new avenues for research and development in various scientific fields .

Properties

CAS No.

72081-15-3

Molecular Formula

C5H7LiO

Molecular Weight

90.1 g/mol

IUPAC Name

lithium;2,3,4,6-tetrahydropyran-6-ide

InChI

InChI=1S/C5H7O.Li/c1-2-4-6-5-3-1;/h2H,1,3,5H2;/q-1;+1

InChI Key

COFDSCXSDIYSGS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CC=[C-]OC1

Origin of Product

United States

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